1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone
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Overview
Description
1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone is a heterocyclic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a phenyl group, two methyl groups, a cinnamoylamino group, and a pyrazolone ring. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone typically involves the condensation of 1-phenyl-2,3-dimethyl-5-pyrazolone with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
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Step 1: : Synthesis of 1-Phenyl-2,3-dimethyl-5-pyrazolone
- React acetophenone with hydrazine hydrate to form 1-phenyl-3-methyl-5-pyrazolone.
- Methylate the product using methyl iodide to obtain 1-phenyl-2,3-dimethyl-5-pyrazolone.
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Step 2: : Condensation with Cinnamoyl Chloride
- Dissolve 1-phenyl-2,3-dimethyl-5-pyrazolone in pyridine.
- Add cinnamoyl chloride dropwise while maintaining the reaction mixture under reflux.
- After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
- Filter and recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the cinnamoyl group to a cinnamyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cinnamoyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of pyrazolone derivatives with oxidized side chains.
Reduction: Formation of cinnamyl-substituted pyrazolones.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.
Aminophenazone: Exhibits analgesic, anti-inflammatory, and antipyretic properties.
Uniqueness
1-Phenyl-2,3-dimethyl-4-cinnamoylamino-5-pyrazolone is unique due to its cinnamoylamino group, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives. This structural feature enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-19(21-18(24)14-13-16-9-5-3-6-10-16)20(25)23(22(15)2)17-11-7-4-8-12-17/h3-14H,1-2H3,(H,21,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVEYWFVDONFK-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88828-47-1 |
Source
|
Record name | Cinnamamide, N-antipyrinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088828471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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